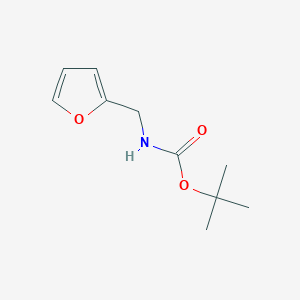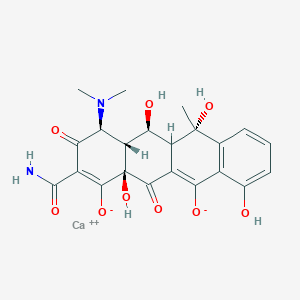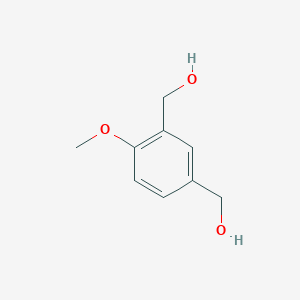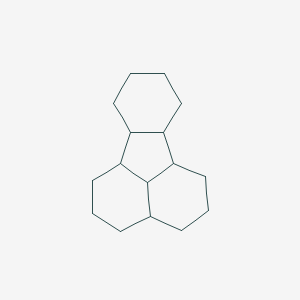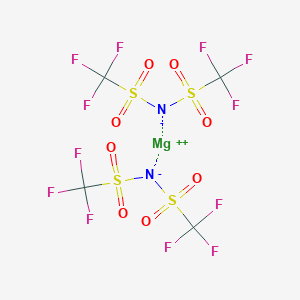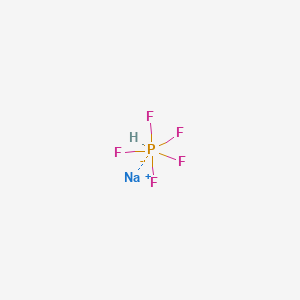
三乙基(硅烷-d)
概述
描述
Triethylsilane-d (TES-d) is a versatile and powerful organic compound that has been used in a variety of scientific research applications. TES-d is a colorless, odorless, and flammable liquid that is composed of three ethyl groups attached to a silicon atom. It is a highly reactive compound that can be used as a catalyst, a reducing agent, an oxidizing agent, a reagent, and a solvent. TES-d has a wide range of applications in the fields of organic and inorganic chemistry, biochemistry, and materials science.
科学研究应用
基于自由基的还原剂:三(三甲基甲硅烷基)硅烷,一种与三乙基(硅烷-d)密切相关的化合物,已被确认为各种有机化合物的有效还原剂。它作为介质通过自由基形成分子间碳碳键,允许使用各种有机底物作为烷基自由基前体 (Ballestri 等人,1991).
合成化学应用:三(三甲基甲硅烷基)硅烷(TTMSS)在过去 30 年中在有机化学中得到了广泛的应用。它已被用于官能团插入、转化、复杂分子制备、天然产物、聚合物、表面和新材料 (Chatgilialoglu 等人,2018).
氢化硅和自由基反应:三(三甲基硅烷基)硅烷在自由基还原和氢化硅化中的最新应用表明它能够在温和条件下以高产率和优异的化学选择性、区域选择性和立体选择性进行反应 (Chatgilialoglu & Lalevée,2012).
无机有机层状材料:结构与三乙基(硅烷-d)类似的三乙氧基(烷基)硅烷已被用于形成高度有序的无机有机层状材料,展示了它们在材料科学应用中的潜力 (Shimojima 等人,1997).
有机合成中的交叉偶联:与三乙基(硅烷-d)密切相关的芳基(三乙基)硅烷与碘代芳烃进行交叉偶联,由催化量的铜(II)化合物促进。这种转化允许通过三乙基甲硅烷基化将芳烃与碘代芳烃偶联,突出了其在有机合成中的用途 (Komiyama 等人,2016).
作用机制
Target of Action
Triethyl(silane-d) primarily targets electron-deficient centers . The polar nature of the Si-H bond enables triethyl(silane-d) to act as a hydride donor to these centers .
Mode of Action
The Si-H bond in triethyl(silane-d) is the main player in its mechanism of action . This bond is reactive, and the hydrogen atom can be transferred to an unsaturated organic compound by breaking this bond . This transfer helps the other molecule reduce it .
Biochemical Pathways
Triethyl(silane-d) is used in organic synthesis as a reducing agent and as a precursor to silyl ethers . It is often used in studies of hydrosilylation catalysis . The reduction of α,β-unsaturated ketones or aldehydes with triethyl(silane-d) gives 1,4-addition resulting in reduction of the double bond .
Pharmacokinetics
Its physical properties such as boiling point (107–108 °c), density (0737 g/mL at 25 °C), and log P (308) can provide some insights . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in biological systems.
Result of Action
The result of triethyl(silane-d)'s action is the reduction of the target molecule . For example, it can reduce primary alcohols and ethers to the corresponding hydrocarbons . It can also reduce α,β-unsaturated ketones or aldehydes, resulting in the reduction of the double bond .
Action Environment
The action of triethyl(silane-d) can be influenced by the environment. For instance, while most reduction reactions occur in an alkaline environment, triethyl(silane-d) can act as a reducing agent in acidic environments such as TFA . This versatility makes it a valuable tool in organic synthesis.
安全和危害
Triethyl(silane-d) is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Acute Tox. 4 Oral - Eye Irrit. 2 - Skin Irrit. 2 . It is harmful if swallowed, in contact with skin or if inhaled . It causes skin irritation and serious eye irritation . Proper precautions should be taken to vent possible hydrogen buildup when opening vessels in which triethylsilane is stored .
未来方向
Triethyl(silane-d) is a stable isotope with 97 atom % D and is available for shipping . It has a wide range of applications in organic chemistry thanks to its simple but potent chemical formula, C6H16Si . Unique properties make this compound stand out . It’s frequently used as a reducing agent in organic chemistry . Its reactive Si-H bond transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .
生化分析
Biochemical Properties
Triethyl(silane-d) is known for its role in biochemical reactions, particularly those involving silicon-based reagents . It has relatively stable Si-C bonds and can act as a reducing agent or a source of hydride ions . The reactive Si-H bond in Triethyl(silane-d) transfers hydrogen to other molecules, enabling reduction reactions . This property is useful for selective reduction in complex organic compound synthesis .
Molecular Mechanism
The molecular mechanism of Triethyl(silane-d) primarily involves its Si-H bond. This bond is reactive and can transfer a hydrogen atom to an unsaturated organic compound, facilitating its reduction . This mechanism allows Triethyl(silane-d) to act as a reducing agent in various biochemical reactions .
Temporal Effects in Laboratory Settings
It is known that Triethyl(silane-d) is a stable compound that can be stored for extended periods without significant degradation .
属性
IUPAC Name |
deuterio(triethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16Si/c1-4-7(5-2)6-3/h7H,4-6H2,1-3H3/i7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQRLNPVMDITEJU-WHRKIXHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[SiH](CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Si](CC)(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450711 | |
| Record name | Triethyl(silane-d) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1631-33-0 | |
| Record name | Triethylsilane-d | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Triethyl(silane-d) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1631-33-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




















Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


